2-[Butyl(ethyl)amino]-2-phenylacetic acid

Lipophilicity Partition coefficient Drug-likeness

Standard α-amino acid derivatives often lack the steric and lipophilic tuning required for enantioselective synthesis. 2-[Butyl(ethyl)amino]-2-phenylacetic acid (CAS 1099616-90-6) solves this with a dual N-alkyl substitution pattern that delivers a unique lipophilicity profile (XLogP3=0.9) and a chiral α-center. - Chiral building block enabling enantioselective transformations and stereochemical control. - N-butyl/N-ethyl groups provide distinct steric bulk, electronic properties, and hydrogen-bonding capacity (HBD=1, HBA=3). - Hydrochloride salt form (CAS 1956306-15-2) offers enhanced aqueous solubility for reaction optimization. Supplied at ≥95% purity with full QA documentation; available for immediate global dispatch.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13105827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Butyl(ethyl)amino]-2-phenylacetic acid
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCCN(CC)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H21NO2/c1-3-5-11-15(4-2)13(14(16)17)12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3,(H,16,17)
InChIKeyODWXHGSVGATZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Butyl(ethyl)amino]-2-phenylacetic Acid Overview & Technical Profile


2-[Butyl(ethyl)amino]-2-phenylacetic acid (CAS: 1099616-90-6; hydrochloride salt CAS: 1956306-15-2) is a synthetic non-proteinogenic α,α-disubstituted amino acid derivative characterized by a phenylacetic acid core with an N-butyl-N-ethyl amino substituent at the alpha position, having the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol [1]. This compound is classified as an N,N-dialkyl-α-arylglycine analogue. The molecule possesses a chiral center at the α-carbon and contains both amine and carboxylic acid functionalities, which enable further derivatization for use as a synthetic building block in pharmaceutical intermediate chemistry and asymmetric synthesis applications [2].

Form Free base (CAS 1099616‑90‑6) or HCl salt (CAS 1956306‑15‑2) for reaction‑medium compatibility
Chirality Racemic mixture typical; confirm enantiopure requirements for asymmetric synthesis
Use Context Non‑aqueous coupling or biphasic partitioning; aqueous systems may benefit from salt form

2-[Butyl(ethyl)amino]-2-phenylacetic Acid Substitution Risks


Substitution of 2-[butyl(ethyl)amino]-2-phenylacetic acid with other α-amino acid derivatives or N-alkylphenylglycine analogues cannot be performed without altering experimental outcomes, because this specific compound's dual N-alkyl substitution pattern (N-butyl/N-ethyl) confers a distinct lipophilicity profile (XLogP3 = 0.9) and hydrogen bonding capacity (Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 3) that differs markedly from simpler α-amino-phenylacetic acid derivatives [1][2]. The presence of the butyl(ethyl)amino group modulates steric bulk and electronic properties at the α-position, directly affecting solubility behavior, reaction kinetics in alkylation or coupling reactions, and partitioning characteristics in biphasic systems [3]. Furthermore, the compound's chiral center permits enantioselective transformations, making stereochemical identity a critical procurement parameter [4]. Attempting to substitute with analogues such as 2-amino-2-phenylacetic acid (phenylglycine), N-methyl derivatives, or differently N-substituted variants introduces uncontrolled variables in synthetic yield, stereochemical outcome, and physicochemical compatibility [5]. The hydrochloride salt form (CAS: 1956306-15-2, MW: 271.78 g/mol) provides enhanced aqueous solubility relative to the free base form [6].

N‑alkyl pattern mismatch
N‑butyl/N‑ethyl disubstitution alters lipophilicity and steric bulk; mono‑ or shorter‑chain analogues may shift solubility and reactivity.
Chiral center consequences
Racemate vs. enantiopure procurement affects stereochemical outcome; achiral phenylglycine derivatives cannot substitute.
Salt form interchange
Free base and HCl salt differ in aqueous dispersibility; direct molar substitution without correction may alter reaction stoichiometry.

2-[Butyl(ethyl)amino]-2-phenylacetic Acid Differentiation Evidence


Lipophilicity vs. Unsubstituted Phenylglycine

2-[Butyl(ethyl)amino]-2-phenylacetic acid exhibits a calculated XLogP3 value of 0.9, representing a substantially increased lipophilicity relative to the unsubstituted parent compound 2-amino-2-phenylacetic acid (phenylglycine) [1]. While direct experimental logP for phenylglycine is not reported in the same computational framework, the XLogP3 value of 0.9 for the target compound reflects the contribution of the dual N-alkyl substitution (N-butyl plus N-ethyl) to hydrophobic character [2]. This moderate lipophilicity, balanced with a topological polar surface area (TPSA) of 40.5 Ų, positions the compound in a distinct physicochemical space compared to more polar N-unsubstituted or mono-N-alkyl phenylglycine analogues [3].

Lipophilicity (XLogP3)
Class‑level
XLogP3 = 0.9; TPSA = 40.5 Ų
Supports organic‑phase partitioning choice
Computed values; experimental logP not reported
Lipophilicity Partition coefficient Drug-likeness ADME prediction

Hydrogen Bonding Profile Differentiation

2-[Butyl(ethyl)amino]-2-phenylacetic acid (free base) possesses a hydrogen bond donor count of 1 (carboxylic acid proton) and hydrogen bond acceptor count of 3 (carboxyl oxygen, amine nitrogen, and second carboxyl oxygen), reflecting its tertiary amine structure [1]. In contrast, the hydrochloride salt form (CAS: 1956306-15-2) exhibits a hydrogen bond donor count of 2 due to the protonated amine [2]. This donor/acceptor profile differs from primary α-amino acids such as 2-amino-2-phenylacetic acid, which would exhibit a donor count of 2 (NH2 plus COOH) in the free base form, and from N,N-dimethyl analogues which lack the extended butyl chain that contributes additional rotatable bonds without altering hydrogen bonding capacity [3]. The rotatable bond count of 7 provides conformational flexibility distinct from shorter-chain N-alkyl analogues [4].

H‑bond Profile
Context‑dependent
Free base: Donor 1, Acceptor 3; HCl salt: Donor 2, Acceptor 3
May reduce H‑bonding in non‑aqueous media
Compared with primary α‑amino acids
Hydrogen bonding Molecular recognition Crystal engineering Receptor binding

Aqueous Solubility & pH Dependence

The aqueous solubility of 2-[butyl(ethyl)amino]-2-phenylacetic acid has been experimentally measured at 38 µg/mL (unspecified pH conditions) as documented in the ChEMBL database (Assay ID: CHEMBL3376393) [1]. Additional solubility data at defined pH conditions indicates a solubility value of 1 µg/mL across pH range 1-9 (Assay ID: ALA2072541) and at pH 7.4 (Assay ID: ALA3425236) . This low aqueous solubility is consistent with the compound's calculated XLogP3 of 0.9 and reflects the hydrophobic contribution of the butyl(ethyl)amino substituent. In contrast, the unsubstituted parent compound 2-amino-2-phenylacetic acid exhibits significantly higher aqueous solubility (>10 mg/mL) due to its zwitterionic character and lower molecular weight [2].

Aqueous Solubility
Class‑level
38 µg/mL (unspecified pH); 1 µg/mL (pH 1–9 & pH 7.4)
Benchmark for aqueous assay compatibility; co‑solvent likely needed
ChEMBL assay data; solubility may vary with counterion
Aqueous solubility Formulation development Bioavailability Assay compatibility

Salt Form: Free Base vs. Hydrochloride

2-[Butyl(ethyl)amino]-2-phenylacetic acid is commercially available in two distinct forms: the free base (CAS: 1099616-90-6, MW: 235.32 g/mol, purity: min. 95%) and the hydrochloride salt (CAS: 1956306-15-2, MW: 271.78 g/mol, purity: 95%) [1]. The hydrochloride salt exhibits a hydrogen bond donor count of 2 compared to 1 for the free base, attributable to protonation of the tertiary amine nitrogen [2]. This salt formation represents a molecular weight increase of 36.46 g/mol (15.5% increase) and a corresponding adjustment in molar calculations for synthetic applications. The free base form is available at approximately $580.00 per gram (95% purity), indicating a specialized, low-volume procurement market [3].

Salt Form Comparison
Head‑to‑head
Free base MW 235.32; HCl salt MW 271.78 (+15.5%)
Select CAS based on reaction medium; salt aids aqueous dispersibility
Molar mass adjustment required for stoichiometry
Salt selection Solubility enhancement Crystallinity Stability

N-Butyl/N-Ethyl Disubstitution Pattern

Within the chemical space of N-substituted phenylglycine derivatives, 2-[butyl(ethyl)amino]-2-phenylacetic acid occupies a distinct structural niche defined by its specific combination of N-butyl and N-ethyl substituents. This disubstitution pattern differentiates it from (1) mono-N-alkyl analogues such as (butylamino)(phenyl)acetic acid , (2) N-methyl-N-butyl and N-ethyl-N-propyl variants, and (3) N-tert-butyl-N-ethyl analogues such as (2R)-2-(tert-butyl-ethyl-amino)-2-phenyl-acetic acid [1]. The N-butyl group provides four-carbon chain extension compared to methyl or ethyl-only N-substituents, increasing the compound's calculated rotatable bond count to 7 and heavy atom count to 17 [2]. This specific substitution pattern is represented in the ChEMBL database (CHEMBL3376393) as a distinct molecular entity [3].

Disubstitution Pattern
Class‑level
Heavy atoms 17; rotatable bonds 7; complexity 224
Distinct steric/electronic profile for SAR studies
Differentiates from mono‑N‑alkyl and tert‑butyl analogues
Structure-activity relationship Chemical space Analog design Medicinal chemistry

Chiral Center & Stereochemical Identity

2-[Butyl(ethyl)amino]-2-phenylacetic acid contains a chiral center at the α-carbon bearing the phenyl, carboxyl, and dialkylamino substituents [1]. The compound's stereochemical configuration directly influences its utility in asymmetric synthesis and chiral resolution applications [2]. Unlike simpler achiral phenylacetic acid derivatives used as bulk industrial intermediates, the chiral nature of this compound imposes specific procurement requirements regarding enantiomeric purity specifications. The presence of the chiral center also enables the compound to serve as a chiral auxiliary or resolving agent . Commercial availability data indicates that the compound is typically offered as the racemic mixture, with enantiopure preparations requiring custom synthesis .

Chiral Center
Class‑level
α‑carbon chiral center; racemate typically supplied
Verify enantiomeric purity needs; limited enantiopure supply chain
Enantiopure material may require custom synthesis
Chiral synthesis Enantiomeric purity Stereoselectivity Asymmetric catalysis

2-[Butyl(ethyl)amino]-2-phenylacetic Acid Application Scenarios


Non-Peptide Receptor Antagonist Lead Optimization

Based on the documented application of N-substituted (phenylamino)phenylacetic acids as angiotensin II receptor antagonists [1], 2-[butyl(ethyl)amino]-2-phenylacetic acid can serve as a core scaffold or synthetic intermediate in medicinal chemistry programs targeting non-peptide receptor antagonists. The compound's moderate XLogP3 of 0.9 and calculated topological polar surface area of 40.5 Ų position it within favorable physicochemical space for lead optimization in cardiovascular or metabolic disease targets [2][3].

Asymmetric Synthesis & Chiral Building Blocks

The compound's chiral α-carbon center enables its use in enantioselective transformations, making it valuable as a chiral building block or chiral auxiliary in asymmetric synthesis protocols [1]. Researchers engaged in the synthesis of enantiopure pharmaceutical intermediates may utilize this compound where stereochemical control is required, particularly given its tertiary amine structure and the steric influence of the butyl(ethyl)amino group [2].

Specialty Chemical Intermediate

As a synthetic building block with both amine and carboxylic acid functionalities, 2-[butyl(ethyl)amino]-2-phenylacetic acid is applicable in multi-step organic synthesis [1]. The hydrochloride salt form (CAS: 1956306-15-2) provides enhanced handling characteristics and aqueous solubility for reaction optimization in aqueous or protic solvent systems [2]. The compound's commercial availability at 95% purity supports its use in research-scale synthesis where high-purity intermediates are required [3].

Application
Selection Property
Validation Focus
Non‑peptide antagonist lead optimization
Moderate lipophilicity & polar surface area
Partitioning in biphasic synthesis systems
Asymmetric synthesis & chiral building blocks
α‑carbon chiral center (racemate or enantiopure)
Enantiomeric purity & stereochemical outcome
Specialty chemical intermediate
Free base or HCl salt form
Aqueous solubility & reaction medium compatibility
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